molecular formula C20H24N2O3 B2918674 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol CAS No. 1251627-26-5

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol

Cat. No.: B2918674
CAS No.: 1251627-26-5
M. Wt: 340.423
InChI Key: PKFHKUHZGBZTKR-UHFFFAOYSA-N
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Description

The compound “1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol” is a complex organic molecule. It contains a benzodioxol group, a piperazine ring, and a phenyl group. The benzodioxol group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The piperazine ring is a common feature in many drugs, including antipsychotics and antidepressants . The phenyl group is a common structural component in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s not possible to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Scientific Research Applications

Cytochrome P450 and Oxidative Metabolism

A study by Hvenegaard et al. (2012) on the metabolism of Lu AA21004, a novel antidepressant, highlights the involvement of cytochrome P450 enzymes in the oxidative metabolism of compounds structurally related to "1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol". This research elucidates the enzymatic pathways contributing to the metabolism of such compounds, suggesting implications for their pharmacokinetic behaviors (Hvenegaard et al., 2012).

Analgesic and Anti-inflammatory Activities

Palaska et al. (1993) synthesized derivatives of "this compound" and tested their analgesic and anti-inflammatory activities. Their findings suggest that these compounds exhibit higher analgesic activity than aspirin and greater anti-inflammatory effects than indomethacin, highlighting their potential therapeutic benefits (Palaska et al., 1993).

Synthesis Techniques

Jin-peng (2013) focused on the synthesis of a related compound, demonstrating the optimization of technological parameters such as raw material ratio, reaction time, and temperature. This study provides insight into the synthesis process, which is crucial for producing these compounds efficiently (Wang Jin-peng, 2013).

Docking Studies and Biological Evaluation

A study by Pessoa‐Mahana et al. (2012) on the synthesis and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors provides valuable insights into the structure-activity relationships of these compounds. The research suggests potential applications in the development of new therapeutic agents targeting serotonin receptors (Pessoa‐Mahana et al., 2012).

Antifungal Compound Solubility and Partitioning

Volkova et al. (2020) explored the solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel antifungal compound. This study is pertinent for understanding the physicochemical properties and biological interactions of compounds structurally similar to "this compound", which is crucial for their formulation and therapeutic application (Volkova et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Without specific studies on this compound, it’s not possible to provide an accurate mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide accurate safety and hazard information .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, structure, reactivity, and biological activity. This could include laboratory experiments, computational modeling, and potentially even clinical trials if the compound shows promise as a therapeutic agent .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-3-2-4-17(11-15)22-9-7-21(8-10-22)13-18(23)16-5-6-19-20(12-16)25-14-24-19/h2-6,11-12,18,23H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFHKUHZGBZTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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